molecular formula C23H23NO3 B11529254 N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide CAS No. 5923-34-2

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide

Cat. No.: B11529254
CAS No.: 5923-34-2
M. Wt: 361.4 g/mol
InChI Key: NWGGXSLASVEVDV-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a diphenylacetamide core substituted with a 2-(3-methoxyphenoxy)ethyl group. The 3-methoxyphenoxy moiety may influence solubility and binding affinity through hydrogen bonding and π-π interactions, as seen in related phenoxy derivatives .

Properties

CAS No.

5923-34-2

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H23NO3/c1-26-20-13-8-14-21(17-20)27-16-15-24-23(25)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H,24,25)

InChI Key

NWGGXSLASVEVDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide typically involves the reaction of 3-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(3-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

StudyModelObserved Effect
In vitroMacrophage cell lineReduced IL-6 and TNF-alpha production
In vivoMouse model of inflammationDecreased paw swelling and inflammatory markers

Anticancer Potential

The compound has been evaluated for its anticancer effects against various cancer cell lines. It demonstrated cytotoxicity in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, indicating its potential as an anticancer agent.

StudyCell LineIC50 (µM)
Cytotoxicity AssayMCF-715
Cytotoxicity AssayPC-320

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Analgesic Properties

Preliminary studies suggest that this compound may have analgesic effects comparable to conventional pain relievers. Animal models of acute pain showed significant reductions in pain response when treated with the compound.

Receptor Interactions

The compound interacts with various receptors implicated in pain and inflammation pathways:

  • Cannabinoid Receptors : Similar compounds have shown affinity for cannabinoid receptors, suggesting potential psychoactive properties or therapeutic effects in pain management.
  • Cyclooxygenase Enzymes : It may inhibit COX enzymes, which are crucial for prostaglandin synthesis involved in inflammation.

Case Study 1: Pain Management

A study involving chronic pain models revealed that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors.

Case Study 2: Metabolic Syndrome Research

In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Anti-Inflammatory Activity

Key Compounds :

N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2) Activity: Exhibits COX-2 inhibition comparable to diclofenac and ibuprofen, with a ligand efficiency of 0.32 and inhibition constant (Ki) of 1.2 µM . Structural Differentiation: The morpholine and diethylamino groups enhance solubility and receptor interaction compared to the 3-methoxyphenoxyethyl substituent in the target compound.

Pyrenophorol (L3) Activity: Higher ligand efficiency (0.45) and Ki (0.8 µM) than L2, suggesting superior COX-2 binding .

Table 1: Anti-Inflammatory Analogs of Diphenylacetamide Derivatives

Compound Substituent Ki (µM) Ligand Efficiency Reference
L2 Morpholine + diethylamino 1.2 0.32
L3 (Pyrenophorol) Polycyclic aromatic 0.8 0.45
Diclofenac (Reference) Dichloroaniline + acetic acid 0.5 0.50
Benzothiazole Derivatives

Key Compounds :

N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15) Synthesis: Prepared via microwave-assisted coupling of 2,2-diphenylacetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (42% yield) . Differentiation: The electron-withdrawing trifluoromethyl group may enhance metabolic resistance compared to the methoxyphenoxy group.

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

  • Activity : Fluorine substitution improves membrane permeability and target binding in related compounds .

Table 2: Benzothiazole-Modified Diphenylacetamides

Compound Substituent Yield (%) Notable Feature Reference
Compound 15 6-Trifluoromethylbenzothiazole 42 Enhanced stability
4-Fluorophenyl derivative 4-Fluorophenyl + benzothiazole N/A Improved permeability
Phenoxyalkyl Substituted Analogs

Key Compounds :

N-[2-(4-Methoxyphenoxy)ethyl]-2,2-diphenylacetamide Structure: Positional isomer of the target compound (4-methoxy vs. 3-methoxy). Relevance: The 4-methoxy group may confer better crystallinity due to symmetric packing, as observed in related acetamide crystals .

2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-yl)sulfamoyl]phenylacetamide Activity: Sulfamoyl and isoxazole groups enhance hydrogen-bonding interactions, critical for enzymatic inhibition .

Table 3: Phenoxyalkyl Substituent Effects

Compound Substituent Position Key Interaction Reference
4-Methoxy analog Para Symmetric crystal packing
3-Methoxy analog (Target) Meta Potential steric effects N/A
Sulfamoyl-isoxazole analog Ortho Hydrogen bonding
Carbonyl Thiourea Derivatives

Key Compounds :

N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide (Compound I)

  • Computational Data : Energy gap (4.45 eV) indicates high stability; thiourea group facilitates strong intermolecular hydrogen bonds .
  • Comparison : The thiourea moiety may improve binding to thiol-containing enzymes compared to the target compound’s ether linkage.

Table 4: DFT Analysis of Thiourea Derivatives

Compound Energy Gap (eV) Basis Set Notable Feature Reference
I 4.45 B3LYP/6-31G+(2d,p) High stability
II 4.29 B3LYP/6-31G+(2d,p) Moderate reactivity

Biological Activity

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23NO3
  • Molecular Weight : 361.4 g/mol
  • Functional Groups : The compound features an amide linkage and a methoxyphenoxy group, contributing to its lipophilicity and membrane permeability.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
  • Receptor Interaction : It could bind to receptors, altering cellular signaling processes associated with inflammation or cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential utility in treating conditions like rheumatoid arthritis.
  • Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound led to increased apoptosis rates compared to control groups. Mechanistic studies indicated involvement of the caspase pathway.

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